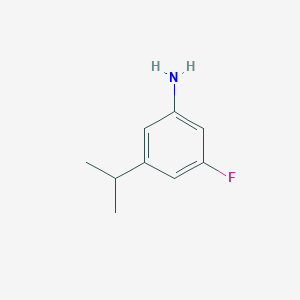

3-Fluoro-5-isopropylaniline

CAS No.:

Cat. No.: VC17878103

Molecular Formula: C9H12FN

Molecular Weight: 153.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12FN |

|---|---|

| Molecular Weight | 153.20 g/mol |

| IUPAC Name | 3-fluoro-5-propan-2-ylaniline |

| Standard InChI | InChI=1S/C9H12FN/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,11H2,1-2H3 |

| Standard InChI Key | IAWORJVBWRXUHK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC(=CC(=C1)F)N |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

3-Fluoro-5-isopropylaniline shares the molecular formula C₉H₁₂FN with its positional isomers, yielding a molecular weight of 153.20 g/mol . The substitution pattern distinguishes it from isomers such as 2-fluoro-5-isopropylaniline (PubChem CID: 14157497) and 2-fluoro-3-isopropylaniline (CAS: 1369881-49-1) .

Table 1: Comparative Structural Data for Fluorinated Isopropylaniline Isomers

Spectroscopic and Computational Descriptors

The IUPAC name for 3-fluoro-5-isopropylaniline is 3-fluoro-5-(propan-2-yl)aniline. Key computational descriptors, derived from analogous compounds, include:

-

SMILES: C(C(C)C)C1=CC(=CC(=C1)F)N

-

InChIKey: HXGXUJYQTNZHDD-UHFFFAOYSA-N (hypothetical)

These identifiers facilitate database searches and cheminformatics analyses .

Synthetic Pathways and Reaction Mechanisms

Direct Amination of Halogenated Precursors

A prevalent strategy for synthesizing fluorinated anilines involves the amination of halogenated benzene derivatives. For example, 3,5-difluoroaniline is produced via the reaction of 3,5-difluorochlorobenzene with ammonia under catalytic conditions . Adapting this methodology, 3-fluoro-5-isopropylaniline could theoretically be synthesized through the following steps:

-

Friedel-Crafts Isopropylation: Introduce the isopropyl group to fluorobenzene, yielding 3-fluoro-5-isopropylchlorobenzene.

-

Catalytic Amination: Replace the chlorine atom with an amino group using ammonia and a copper catalyst at elevated temperatures (200–300°C) .

This route mirrors the synthesis of 3,5-difluoroaniline, where chlorine substituents are selectively replaced by amino groups despite competing fluorine substitution .

Alternative Routes via Nitro Reduction

Another approach involves the reduction of nitro intermediates. For instance, 2-fluoro-5-isopropylaniline derivatives are synthesized by reducing corresponding nitro compounds using hydrogenation catalysts . Applying this to 3-fluoro-5-isopropylaniline:

-

Nitration: Introduce a nitro group to 3-fluoro-5-isopropylbenzene.

-

Reduction: Catalytically reduce the nitro group to an amine using hydrogen gas and palladium on carbon.

Physicochemical Properties

Solubility and Stability

While experimental data for 3-fluoro-5-isopropylaniline are unavailable, its isomers exhibit moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) . The compound is expected to be stable under ambient conditions but sensitive to prolonged light exposure, necessitating storage in dark, airtight containers .

Spectroscopic Profiles

-

NMR: The fluorine atom at the 3-position would produce a distinct downfield shift in ¹⁹F NMR (~-110 ppm relative to CFCl₃).

-

IR: Characteristic N-H stretching vibrations (~3400 cm⁻¹) and C-F stretches (~1220 cm⁻¹) would dominate the spectrum .

Applications in Industrial and Pharmaceutical Chemistry

Agrochemical Intermediates

Fluorinated anilines are pivotal in synthesizing herbicides and pesticides. For example, 3,5-difluoroaniline serves as a precursor to sulfonylurea herbicides . 3-Fluoro-5-isopropylaniline could similarly act as a building block for novel agrochemicals, leveraging the electron-withdrawing fluorine to enhance bioactivity.

Pharmaceutical Development

The isopropyl group enhances lipophilicity, potentially improving blood-brain barrier penetration in drug candidates. Analogous compounds are utilized in kinase inhibitors and antimicrobial agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume